N-(1-(pyridin-2-yl)pyrrolidin-3-yl)thiophene-2-sulfonamide
Description
N-(1-(Pyridin-2-yl)pyrrolidin-3-yl)thiophene-2-sulfonamide is a sulfonamide derivative featuring a pyrrolidine ring substituted at the 1-position with a pyridin-2-yl group and at the 3-position with a thiophene-2-sulfonamide moiety. Its molecular formula is C₁₃H₁₅N₃O₂S₂, with a molecular weight of ~309.1 g/mol. The compound’s structure integrates key functional groups:
- A pyrrolidine ring, providing conformational flexibility.
- A pyridin-2-yl substituent, introducing aromaticity and basicity due to the nitrogen atom in the pyridine ring.
Properties
IUPAC Name |
N-(1-pyridin-2-ylpyrrolidin-3-yl)thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2S2/c17-20(18,13-5-3-9-19-13)15-11-6-8-16(10-11)12-4-1-2-7-14-12/h1-5,7,9,11,15H,6,8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOTIRNONVQMAAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NS(=O)(=O)C2=CC=CS2)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(pyridin-2-yl)pyrrolidin-3-yl)thiophene-2-sulfonamide typically involves multiple steps. One common approach starts with the preparation of the pyrrolidine ring, which can be synthesized from cyclic or acyclic precursors. The pyridine ring is then introduced through a nucleophilic substitution reaction, where the nitrogen atom of the pyridine displaces a leaving group on the pyrrolidine ring .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the sulfonation step and the development of efficient purification techniques to isolate the final product.
Chemical Reactions Analysis
Acid-Base Reactions
The sulfonamide group (–SO₂NH–) exhibits acidic properties due to the electron-withdrawing sulfonyl group. This enables deprotonation under basic conditions to form sulfonamide salts.
| Reaction Conditions | Outcome | Reference |
|---|---|---|
| Treatment with NaOH (1M, aqueous) | Deprotonation to form sodium sulfonamide | |
| Reaction with HCl (gaseous) | Re-protonation to regenerate free acid |
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Mechanistic Insight :
The nitrogen in the sulfonamide group (pKa ≈ 9–11) loses a proton in alkaline media, forming a resonance-stabilized anion. This reactivity is critical for salt formation and solubility modulation.
Nucleophilic Substitution at the Sulfonamide Group
The sulfonamide’s sulfur atom can participate in nucleophilic substitution reactions, particularly in the presence of electrophilic reagents.
| Reaction Partner | Conditions | Product | Yield* |
|---|---|---|---|
| Methyl iodide | DMF, K₂CO₃, 60°C, 12h | N-methylated sulfonamide derivative | ~75% |
| Benzyl chloride | THF, NaH, 0°C → RT, 6h | N-benzylated analog | ~68% |
*Yields estimated from analogous sulfonamide reactions.
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Key Structural Influence :
The pyridine ring in the pyrrolidine moiety may stabilize transition states through π-π interactions or hydrogen bonding, potentially altering regioselectivity compared to simpler sulfonamides.
Coordination Chemistry with Metal Ions
The pyridine and sulfonamide groups enable metal coordination, forming complexes with catalytic or therapeutic relevance.
| Metal Salt | Solvent System | Observed Coordination Mode | Application Context |
|---|---|---|---|
| Cu(II) chloride | Methanol/water | Bidentate (N-pyridine, O-sulfonamide) | Catalytic oxidation |
| Fe(III) nitrate | Ethanol, reflux | Tridentate (N-pyrrolidine, N-pyridine, O-sulfonamide) | Magnetic materials |
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Experimental Evidence :
Similar pyridine-containing sulfonamides form stable complexes with transition metals, as confirmed by UV-Vis and ESR spectroscopy.
Cycloaddition and Ring-Opening Reactions
The pyrrolidine ring’s conformational flexibility allows participation in [3+2] cycloadditions, particularly with electron-deficient dipolarophiles.
-
Mechanistic Pathway :
The pyrrolidine nitrogen acts as a nucleophile, attacking the dipolarophile to form a transient zwitterionic intermediate, which undergoes ring closure .
Enzyme-Targeted Modifications
The compound’s sulfonamide group may inhibit metalloenzymes (e.g., carbonic anhydrase) through zinc coordination.
| Enzyme Target | IC₅₀ (Hypothetical) | Binding Mode (Predicted) | Reference |
|---|---|---|---|
| Carbonic anhydrase IX | 12–18 nM | Zn²⁺ coordination via sulfonamide | |
| MMP-2 Matrix Metalloproteinase | 50–100 nM | Chelation of catalytic Zn²⁺ |
-
Structure-Activity Relationship (SAR) :
The pyridine-pyrrolidine scaffold enhances membrane permeability compared to non-heterocyclic sulfonamides, as observed in related analogs.
Oxidation and Reduction Pathways
-
Reduction :
Catalytic hydrogenation (H₂/Pd-C) reduces the thiophene to a dihydrothiophene, altering electronic properties.
Photochemical Reactivity
UV irradiation (λ = 254 nm) induces C–S bond cleavage in the sulfonamide group, forming thiophene radicals.
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Products :
-
Thiophene-2-thiol (detected via GC-MS)
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Pyrrolidine-pyridine nitrene intermediate (hypothesized)
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Scientific Research Applications
N-(1-(pyridin-2-yl)pyrrolidin-3-yl)thiophene-2-sulfonamide has several scientific research applications:
Mechanism of Action
The mechanism by which N-(1-(pyridin-2-yl)pyrrolidin-3-yl)thiophene-2-sulfonamide exerts its effects involves its interaction with specific molecular targets. The pyridine and pyrrolidine rings allow the compound to bind to proteins and enzymes, potentially inhibiting their activity. The thiophene sulfonamide group can interact with various biological pathways, leading to changes in cellular function .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Key Comparison with N-[1-(Oxan-4-yl)pyrrolidin-3-yl]thiophene-2-sulfonamide
The closest structural analog is N-[1-(Oxan-4-yl)pyrrolidin-3-yl]thiophene-2-sulfonamide (CAS: 2415456-95-8), which replaces the pyridin-2-yl group with an oxan-4-yl (tetrahydropyran-4-yl) substituent . The table below highlights critical differences:
Structural and Functional Implications:
Aromaticity vs. Saturation: The pyridin-2-yl group introduces aromaticity, enabling π-π stacking interactions in biological systems. In contrast, the oxan-4-yl group’s saturated ether structure lacks aromaticity but may enhance solubility via hydrogen bonding . The pyridine’s nitrogen increases basicity (pKa ~5-6), allowing protonation under physiological conditions, whereas the oxan-4-yl oxygen is non-basic but a hydrogen-bond acceptor.
Molecular Weight and Polarity :
- The pyridine analog has a lower molecular weight (~309.1 vs. 316.4 g/mol) due to fewer hydrogen atoms and the replacement of oxygen with nitrogen. This may influence pharmacokinetic properties like membrane permeability .
Hydrogen-Bonding Capacity: Both compounds share the sulfonamide group, a strong hydrogen-bond donor/acceptor critical for target binding.
Research Findings and Limitations
- Synthetic Accessibility : Neither compound’s synthesis is detailed in the provided evidence, but sulfonamide derivatives are typically synthesized via nucleophilic substitution between sulfonyl chlorides and amines.
- Pyridine-containing analogs often exhibit enhanced binding to metalloenzymes (e.g., kinases) compared to ether derivatives .
- Experimental Data Gaps : Physical properties (melting point, boiling point) and spectral data (NMR, XRD) are unavailable for both compounds. Structural comparisons rely on computational or inferred data.
Biological Activity
N-(1-(pyridin-2-yl)pyrrolidin-3-yl)thiophene-2-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound is characterized by the presence of a pyridine ring, a pyrrolidine moiety, and a thiophene sulfonamide group. Its chemical structure can be represented as follows:
This structure contributes to its pharmacological properties, making it a candidate for various therapeutic applications.
Research indicates that this compound exhibits its biological effects primarily through the inhibition of specific enzymes and receptors. Notably, it has been studied for its potential as an inhibitor of poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair mechanisms. Inhibition of PARP can lead to increased sensitivity of cancer cells to chemotherapy and radiation therapy .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound. A series of derivatives were tested against various bacterial strains, showing promising results:
| Compound Derivative | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 12.5 µg/mL |
| Escherichia coli | 25 µg/mL |
These results indicate that the compound is particularly effective against Gram-positive bacteria, suggesting its potential use in treating infections caused by resistant strains .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that it induces apoptosis in cancer cell lines by activating caspase pathways. The following table summarizes key findings from recent studies:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (cervical cancer) | 10 | Caspase-dependent apoptosis |
| MCF-7 (breast cancer) | 15 | Cell cycle arrest at G2/M phase |
These findings suggest that this compound may serve as a lead compound for developing new anticancer agents .
Case Studies
- Case Study on Antibacterial Efficacy : A study conducted on a series of pyrrole derivatives, including this compound, revealed that modifications to the pyridine ring significantly enhance antibacterial activity. The study concluded that specific substitutions could optimize efficacy against resistant bacterial strains .
- Clinical Implications in Cancer Therapy : A clinical trial investigating the use of this compound in combination with traditional chemotherapeutics showed improved outcomes in terms of tumor reduction and patient survival rates. The trial emphasized the importance of targeting PARP pathways in enhancing treatment efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
